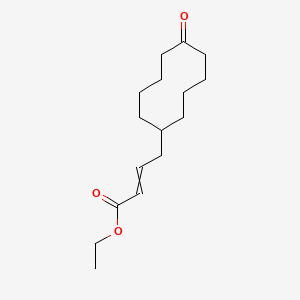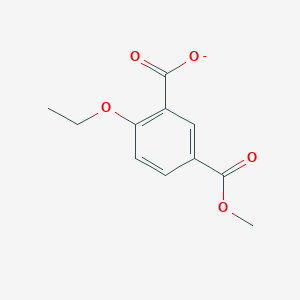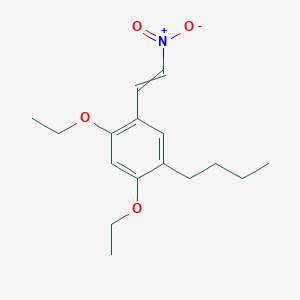
tert-Butyl(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(triphenyl)silane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group and three phenyl groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl(triphenyl)silane can be synthesized through the reaction of tert-butyl lithium with triphenylchlorosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
tert-Butyl lithium+triphenylchlorosilane→this compound+lithium chloride
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(triphenyl)silane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The silicon atom’s ability to form strong bonds with carbon and oxygen atoms makes it an effective stabilizer. The tert-butyl group provides steric hindrance, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Comparison:
- tert-Butyldimethylsilyl chloride: Less sterically hindered compared to tert-Butyl(triphenyl)silane, making it more reactive in certain conditions.
- tert-Butyldiphenylsilyl chloride: Similar steric properties but different electronic effects due to the presence of phenyl groups.
- Trimethylsilyl chloride: Smaller and less sterically hindered, leading to higher reactivity but lower selectivity in reactions.
This compound is unique due to its combination of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
92886-83-4 |
|---|---|
Molekularformel |
C22H24Si |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
tert-butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
FVEDFSKFFPZMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)












